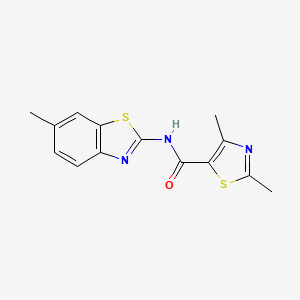![molecular formula C22H34N2O3 B11376004 4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11376004.png)
4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a butoxybenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and morpholine rings in its structure suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common synthetic route includes:
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of 4-butoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine can yield the desired piperidine intermediate.
Formation of Morpholine Intermediate: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halide, such as ethylene oxide, under basic conditions.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the morpholine intermediate. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Pharmacology: It can be used to study the interactions of piperidine and morpholine derivatives with various biological targets, such as receptors and enzymes.
Chemical Biology: The compound can serve as a probe to investigate cellular processes and pathways involving piperidine and morpholine rings.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its piperidine and morpholine rings. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2-piperidin-2-yl-ethyl)-morpholine: This compound shares a similar structure but lacks the butoxybenzoyl group.
1-(4-Butoxybenzyl)piperidine: This compound contains the butoxybenzoyl group but lacks the morpholine ring.
Uniqueness
4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine is unique due to the presence of both piperidine and morpholine rings, along with the butoxybenzoyl group. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H34N2O3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(4-butoxyphenyl)-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H34N2O3/c1-2-3-16-27-21-9-7-19(8-10-21)22(25)24-12-5-4-6-20(24)11-13-23-14-17-26-18-15-23/h7-10,20H,2-6,11-18H2,1H3 |
InChI Key |
CTKGQJWXCUAAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butoxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B11375923.png)
![N-(4-chlorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375935.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375941.png)

![N-(4-bromophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11375954.png)
![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11375960.png)
![methyl 4-{[2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)butanoyl]amino}benzoate](/img/structure/B11375968.png)
![2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11375970.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11375986.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11375988.png)
![4-Methoxyphenyl 5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11375993.png)
![1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]-](/img/structure/B11375998.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376006.png)
![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11376008.png)
